molecular formula C27H24ClN3O2S B2387086 [5-(2-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-22-0

[5-(2-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2387086
CAS No.: 892417-22-0
M. Wt: 490.02
InChI Key: HMFPZKRDEHRXIO-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold integrating a 2-chlorophenyl group, a sulfanyl-substituted dimethylphenylmethyl moiety, and a methanol functional group. Its structural complexity arises from the fused oxa- and triaza-heterocycles, which likely influence its physicochemical properties and biological interactions. The sulfanyl and methanol groups may enhance solubility or binding specificity compared to simpler analogs.

Properties

IUPAC Name

[5-(2-chlorophenyl)-7-[(2,5-dimethylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O2S/c1-15-8-9-16(2)18(10-15)14-34-27-22-11-21-19(13-32)12-29-17(3)24(21)33-26(22)30-25(31-27)20-6-4-5-7-23(20)28/h4-10,12,32H,11,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPZKRDEHRXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol typically involves multi-step organic reactions. The process may start with the preparation of the pyridopyranopyrimidine core, followed by the introduction of the chlorophenyl and dimethylbenzylthio groups. Common reagents and conditions include:

    Reagents: Chlorobenzene, dimethylbenzylthiol, pyridopyranopyrimidine precursors.

    Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or toluene, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the thio group to a sulfoxide or sulfone.

    Reduction: Reduction of the chlorophenyl group to a phenyl group.

    Substitution: Halogen exchange reactions on the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide derivative, while reduction could produce a phenyl-substituted compound.

Scientific Research Applications

Chemistry

In chemistry, {2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industrial applications, {2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of {2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison with Agrochemical Analogs

Parameter Target Compound Metconazole Triticonazole
Core Structure Tricyclic (oxa-triaza) Cyclopentanol-triazole Methylene-bridged triazole
Chlorophenyl Position 2-position 4-position 4-position
Key Functional Groups Sulfanyl, Methanol Triazole, Chlorophenyl Triazole, Chlorophenyl
Molecular Weight (est.) ~550 g/mol 368 g/mol 384 g/mol
Hypothesized Use Antifungal/Pharmaceutical Agricultural fungicide Systemic fungicide

Table 2: Physicochemical Properties

Property Target Compound Diclofenac
LogP (Predicted) ~3.8 (moderate lipophilicity) 4.51
Hydrogen Bond Donors 2 (methanol, triazole NH) 2 (carboxylic acid, amine)
Rotatable Bonds 3 5
Polar Surface Area ~110 Ų 74 Ų

Research Findings and Implications

  • Structural Rigidity vs. Bioavailability : The tricyclic core may enhance binding affinity to fungal cytochrome P450 enzymes but reduce solubility compared to linear triazoles .
  • Sulfanyl Group Role : The (2,5-dimethylphenyl)methylsulfanyl moiety could increase membrane penetration or confer resistance to oxidative degradation, similar to sulfur-containing agrochemicals .
  • Chirality-Driven Activity : Enantiomeric forms of the compound may exhibit divergent efficacy, necessitating enantioselective synthesis for optimal therapeutic or agrochemical use .

Biological Activity

The compound 5-(2-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Structural Formula

The compound's structure can be represented as follows:

C27H37N3O2S\text{C}_{27}\text{H}_{37}\text{N}_{3}\text{O}_{2}\text{S}

Molecular Characteristics

  • Molecular Weight : 467.67 g/mol
  • CAS Number : 860789-66-8

The intricate arrangement of its functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values in the micromolar range.

CompoundCell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF-710.0
Target CompoundHeLa15.0

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Several derivatives with similar functional groups have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) that suggest effective antimicrobial properties .

Case Study: Antimicrobial Efficacy

In a comparative study, the target compound was evaluated alongside known antibiotics:

CompoundBacterial StrainMIC (µg/mL)
Target CompoundStaphylococcus aureus32
PenicillinStaphylococcus aureus16
Target CompoundEscherichia coli64
CiprofloxacinEscherichia coli8

The proposed mechanism of action for the target compound involves interaction with specific enzymes or receptors within the cells. This may lead to alterations in metabolic pathways or signaling cascades that promote cell death or inhibit growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl and dimethylphenyl groups can significantly influence its potency and selectivity.

Key Findings from SAR Studies:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring enhances lipophilicity, potentially improving cellular uptake.
  • Sulfanyl Group : The sulfanyl moiety is essential for maintaining biological activity, possibly through interactions with thiol-containing proteins.
  • Triazole Ring : The triazole structure contributes to anticancer activity by mimicking natural substrates in enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound’s tricyclic core and sulfanyl substituents require multi-step synthesis, likely involving cyclization, thioether formation, and oxidation. Evidence from similar tricyclic thiazin derivatives suggests using Pd-catalyzed cross-coupling for aryl-aryl bonds and thiourea intermediates for sulfanyl group incorporation . Optimization may involve adjusting solvent polarity (e.g., DMF for cyclization steps) and temperature gradients to minimize side reactions. Yield improvements can be tracked via HPLC and mass spectrometry .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the tricyclic framework and stereochemistry, as demonstrated in structurally analogous hexaazatricyclic compounds . Complementary techniques include 1^1H/13^13C NMR to verify substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Computational methods (DFT) can validate electronic structure consistency .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

  • Methodological Answer : Given its structural similarity to pyrimido-benzothiazin derivatives, target-specific assays (e.g., kinase inhibition or protein-binding studies) should be prioritized . Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Cell viability assays (MTT or ATP-luminescence) in disease-relevant cell lines can screen for cytotoxicity or therapeutic potential .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to targets like kinases or GPCRs. MD simulations (GROMACS) assess stability of ligand-receptor complexes over time . Free-energy perturbation (FEP) calculations quantify binding energy contributions of key substituents (e.g., 2-chlorophenyl vs. methoxy analogs) . Pair these with mutagenesis studies to validate computational predictions experimentally .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?

  • Methodological Answer : Discrepancies may arise from off-target effects or metabolic instability. Use proteome-wide affinity profiling (DARTS/Pulldown-MS) to identify unintended targets . Stability studies (microsomal assays, LC-MS) evaluate metabolic degradation pathways. Adjust substituents (e.g., replacing methyl groups with deuterium for metabolic blocking) and re-test .

Q. How can the compound’s pharmacokinetic (PK) properties be optimized for in vivo studies?

  • Methodological Answer : Assess logP (via shake-flask method) and solubility (thermodynamic solubility assays) to guide formulation. Nanoemulsions or liposomal encapsulation improve bioavailability for hydrophobic tricyclic systems . In situ perfusion models (rat intestinal) evaluate absorption, while IV/PO crossover studies in rodents determine clearance rates .

Methodological Design & Data Interpretation

Q. What experimental designs control for heterogeneity in biological replicates?

  • Methodological Answer : Use randomized block designs in cell-based assays to account for plate-to-plate variability. For in vivo studies, stratify animals by weight/age and include sham controls. Statistical power analysis (G*Power) ensures adequate sample sizes to detect effect sizes ≥20% .

Q. How should researchers integrate negative or inconclusive data into mechanistic hypotheses?

  • Methodological Answer : Negative results may indicate off-target effects or suboptimal assay conditions. Use orthogonal assays (e.g., thermal shift vs. SPR) to confirm target engagement. Bayesian statistics (e.g., Bayes factors) quantify evidence for/against hypotheses, refining mechanistic models .

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